molecular formula C16H20ClN3 B2775378 4-((1H-pyrazol-1-yl)methyl)-1-(2-chlorobenzyl)piperidine CAS No. 1396576-79-6

4-((1H-pyrazol-1-yl)methyl)-1-(2-chlorobenzyl)piperidine

Cat. No. B2775378
CAS RN: 1396576-79-6
M. Wt: 289.81
InChI Key: OZIYJCWICVTBAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1H-pyrazol-1-yl)methyl)-1-(2-chlorobenzyl)piperidine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a piperidine derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential future directions for research.

Scientific Research Applications

Aurora Kinase Inhibitor for Cancer Treatment

One application involves its structural similarity to compounds acting as Aurora kinase inhibitors, indicating potential utility in cancer treatment. The study describes an Aurora kinase inhibitor that could inhibit Aurora A, suggesting its usefulness in treating cancer due to its pharmacological action on cell cycle regulation and mitosis (ロバート ヘンリー,ジェームズ, 2006).

Molecular Interaction Studies

Research into the molecular interactions of compounds structurally related to "4-((1H-pyrazol-1-yl)methyl)-1-(2-chlorobenzyl)piperidine" with receptors, such as the CB1 cannabinoid receptor, provides insights into their binding affinities and pharmacophores. This has implications for drug design and understanding receptor-ligand interactions (J. Shim et al., 2002).

Synthesis of Key Intermediates

The compound has been used in synthesizing key intermediates for pharmaceuticals, such as Crizotinib, highlighting its importance in the development of targeted cancer therapies. A robust synthesis method for producing such intermediates demonstrates the compound's utility in medicinal chemistry (Steven J. Fussell et al., 2012).

Adenosine Receptor Antagonists

Another study explores derivatives for their role as adenosine receptor antagonists, indicating potential therapeutic applications in cardiovascular diseases, neurological disorders, and cancer. The research into water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines as human A₃ adenosine receptor antagonists exemplifies the compound's relevance in developing new pharmacological agents (P. Baraldi et al., 2012).

Receptor Binding Assays

The compound's structural analogs have been synthesized and evaluated for their binding affinity towards dopamine receptors, suggesting its utility in studying neurotransmission and potential applications in treating neurological disorders. This illustrates the compound's significance in receptor binding assays and neuropharmacology research (Li Guca, 2014).

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-(pyrazol-1-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3/c17-16-5-2-1-4-15(16)13-19-10-6-14(7-11-19)12-20-9-3-8-18-20/h1-5,8-9,14H,6-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIYJCWICVTBAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1H-pyrazol-1-yl)methyl)-1-(2-chlorobenzyl)piperidine

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